Physical and chemical properties of tert-butyl azetidin-3-yl(ethyl)carbamate
Physical and chemical properties of tert-butyl azetidin-3-yl(ethyl)carbamate
An In-depth Technical Guide to tert-Butyl Azetidin-3-yl(ethyl)carbamate
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl azetidin-3-yl(ethyl)carbamate, a key building block in modern medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, reactivity, and applications, with a particular focus on its role as a versatile linker in Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Significance of Azetidine Scaffolds in Drug Discovery
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as crucial motifs in contemporary drug design. Their inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability.[1] The incorporation of an azetidine ring into a molecule can significantly enhance its pharmacokinetic properties, such as solubility and metabolic stability, making it an attractive scaffold for medicinal chemists.[2]
Tert-butyl azetidin-3-yl(ethyl)carbamate, with its Boc-protected amine and ethyl linker attached to the azetidine core, is a valuable bifunctional building block. The tert-butoxycarbonyl (Boc) group provides a stable yet readily cleavable protecting group for the secondary amine, allowing for sequential chemical modifications. This feature, combined with the azetidine's structural attributes, makes it a particularly useful component in the construction of complex molecules, most notably as a linker in the rapidly evolving field of PROTACs.[3][4][5]
Physicochemical Properties
Precise experimental data for tert-butyl azetidin-3-yl(ethyl)carbamate is not extensively published. However, the properties of the closely related isomer, tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate (CAS: 162696-31-3), provide valuable estimations.
| Property | Value (Estimated for tert-butyl azetidin-3-yl(ethyl)carbamate) | Source |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [6] |
| Molecular Weight | 200.28 g/mol | [6] |
| CAS Number | 929716-69-8 | [6] |
| Appearance | White to pale brown powder or colorless to pale yellow liquid | [5] |
| Melting Point | 84-86 °C (for isomer) | [5] |
| Boiling Point | 302 °C (for isomer) | [5] |
| Solubility | Soluble in organic solvents such as alcohols and ethers; insoluble in water. | [5] |
| pKa | 12.81 ± 0.46 (Predicted for isomer) | [5] |
| Flash Point | 136 °C (for isomer) | [5] |
Synthesis and Purification
The synthesis of tert-butyl azetidin-3-yl(ethyl)carbamate can be approached through several synthetic routes. A common strategy involves the N-alkylation of a Boc-protected azetidine derivative or the Boc-protection of an N-ethylated azetidine. Below is a representative synthetic protocol based on established methodologies for similar compounds.
Representative Synthesis Protocol: Reductive Amination
This protocol describes a potential two-step synthesis starting from 1-Boc-azetidin-3-one.
Caption: Reductive amination pathway for the synthesis of tert-butyl azetidin-3-yl(ethyl)carbamate.
Step 1: Reductive Amination
-
To a solution of 1-Boc-azetidin-3-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add ethylamine (1.1 equivalents).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Purification
-
The crude product is purified by column chromatography on silica gel.
-
A gradient elution system, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield tert-butyl azetidin-3-yl(ethyl)carbamate.
Spectral Analysis and Characterization
¹H NMR Spectroscopy (Predicted)
-
δ 3.5-4.0 ppm: Multiplets corresponding to the protons of the azetidine ring.
-
δ 2.5-3.0 ppm: A quartet corresponding to the methylene protons of the ethyl group adjacent to the nitrogen.
-
δ 1.4 ppm: A singlet with an integration of 9H, characteristic of the tert-butyl group of the Boc protector.
-
δ 1.0-1.2 ppm: A triplet corresponding to the methyl protons of the ethyl group.
¹³C NMR Spectroscopy (Predicted)
-
δ ~155 ppm: Carbonyl carbon of the carbamate.
-
δ ~80 ppm: Quaternary carbon of the tert-butyl group.
-
Azetidine ring carbons: Peaks in the range of δ 40-60 ppm.
-
Ethyl group carbons: Peaks in the range of δ 15-45 ppm.
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
~3300-3500 cm⁻¹: N-H stretching (if any secondary amine is present as an impurity).
-
~2850-2980 cm⁻¹: C-H stretching of the alkyl and azetidine groups.
-
~1680-1700 cm⁻¹: Strong C=O stretching of the carbamate group.
-
~1160-1250 cm⁻¹: C-N and C-O stretching vibrations.
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS), the molecule is expected to be detected as its protonated form [M+H]⁺.
-
Expected [M+H]⁺: m/z = 201.16
Reactivity and Stability
The chemical behavior of tert-butyl azetidin-3-yl(ethyl)carbamate is primarily dictated by the reactivity of the Boc-protecting group and the strained azetidine ring.
Deprotection of the Boc Group
The Boc group is notoriously labile under acidic conditions, which allows for its selective removal in the presence of other protecting groups that are stable to acid.
Caption: Acid-catalyzed deprotection of the Boc group.
Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolve tert-butyl azetidin-3-yl(ethyl)carbamate in a suitable solvent like dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.
Stability
-
Acidic Conditions: The molecule is unstable in strong acidic conditions due to the cleavage of the Boc group. The azetidine ring itself can also undergo ring-opening under harsh acidic conditions, particularly with heating.[2]
-
Basic Conditions: The Boc group is generally stable under basic conditions, making it an orthogonal protecting group to others like Fmoc. The carbamate is resistant to hydrolysis under basic conditions.
-
Thermal Stability: The compound is relatively stable at room temperature but may decompose at elevated temperatures.[5]
Applications in Research and Drug Development
The primary application of tert-butyl azetidin-3-yl(ethyl)carbamate is as a versatile building block and linker in the synthesis of complex molecules for pharmaceutical research.
PROTACs and Molecular Glues
This molecule is particularly valuable as a linker in the design and synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The azetidine-containing linker can provide conformational constraint and favorable physicochemical properties to the PROTAC molecule.
Caption: General structure of a PROTAC molecule incorporating the azetidine linker.
Scaffold for Bioactive Molecules
The azetidine ring can serve as a rigid scaffold to orient functional groups in a specific spatial arrangement for optimal interaction with biological targets. Its incorporation can lead to improved potency and selectivity of drug candidates.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl azetidin-3-yl(ethyl)carbamate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.[5]
-
In case of contact: In case of skin or eye contact, rinse immediately with plenty of water.
Conclusion
Tert-butyl azetidin-3-yl(ethyl)carbamate is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique combination of a conformationally constrained azetidine ring and an orthogonally protected secondary amine makes it an ideal component for the synthesis of complex molecular architectures, particularly in the burgeoning field of targeted protein degradation. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, serving as a valuable resource for researchers in drug discovery and development.
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